molecular formula C5H11Cl2N B13421214 2,3-Dichloro-n,n-dimethylpropan-1-amine CAS No. 5443-48-1

2,3-Dichloro-n,n-dimethylpropan-1-amine

Cat. No.: B13421214
CAS No.: 5443-48-1
M. Wt: 156.05 g/mol
InChI Key: PWRALTDUHCCTCT-UHFFFAOYSA-N
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Description

2,3-Dichloro-n,n-dimethylpropan-1-amine is an organic compound with the molecular formula C5H11Cl2N It is a derivative of propanamine, where two chlorine atoms are substituted at the 2nd and 3rd positions, and the nitrogen atom is dimethylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-n,n-dimethylpropan-1-amine typically involves the chlorination of n,n-dimethylpropan-1-amine. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the chlorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-n,n-dimethylpropan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

    Reduction Reactions: Reduction can lead to the formation of n,n-dimethylpropan-1-amine.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Hydrogen peroxide (H2O2) or peracids.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of n,n-dimethylpropan-1-amine derivatives.

    Oxidation: Formation of n,n-dimethylpropan-1-amine oxides.

    Reduction: Formation of n,n-dimethylpropan-1-amine.

Scientific Research Applications

2,3-Dichloro-n,n-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-n,n-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and dimethylamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloropropylamine: Similar structure but lacks the dimethyl groups on the nitrogen atom.

    n,n-Dimethylpropan-1-amine: Similar structure but lacks the chlorine atoms.

    2-Chloro-n,n-dimethylpropan-1-amine: Contains only one chlorine atom.

Uniqueness

2,3-Dichloro-n,n-dimethylpropan-1-amine is unique due to the presence of both chlorine atoms and the dimethylamine group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

5443-48-1

Molecular Formula

C5H11Cl2N

Molecular Weight

156.05 g/mol

IUPAC Name

2,3-dichloro-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C5H11Cl2N/c1-8(2)4-5(7)3-6/h5H,3-4H2,1-2H3

InChI Key

PWRALTDUHCCTCT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CCl)Cl

Origin of Product

United States

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